1-(3-Bromopropyl)-4-(3-chlorophenyl)piperazine

Catalog No.
S1542789
CAS No.
142944-48-7
M.F
C13H18BrClN2
M. Wt
317.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Bromopropyl)-4-(3-chlorophenyl)piperazine

CAS Number

142944-48-7

Product Name

1-(3-Bromopropyl)-4-(3-chlorophenyl)piperazine

IUPAC Name

1-(3-bromopropyl)-4-(3-chlorophenyl)piperazine

Molecular Formula

C13H18BrClN2

Molecular Weight

317.65 g/mol

InChI

InChI=1S/C13H18BrClN2/c14-5-2-6-16-7-9-17(10-8-16)13-4-1-3-12(15)11-13/h1,3-4,11H,2,5-10H2

InChI Key

GKCRZVPPCINNAW-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCCBr)C2=CC(=CC=C2)Cl

Synonyms

Piperazine, 1-(3-broMopropyl)-4-(3-chlorophenyl)-

Canonical SMILES

C1CN(CCN1CCCBr)C2=CC(=CC=C2)Cl

1-(3-Bromopropyl)-4-(3-chlorophenyl)piperazine is a chemical compound characterized by its unique structure, which consists of a piperazine ring substituted with a 3-bromopropyl group and a 3-chlorophenyl group. Its molecular formula is C13H18BrClN2, and it has a molecular weight of approximately 317.66 g/mol. The compound is known for its moderate density of about 1.4 g/cm³ and a boiling point of around 407.7 °C at 760 mmHg .

As 1-(3-bromopropyl)-4-(3-chlorophenyl)piperazine is an intermediate, it does not have its own mechanism of action in biological systems. Its significance lies in its role as a precursor for the production of isotrazodone, which is believed to work by inhibiting serotonin reuptake, thereby increasing serotonin levels in the brain and exerting antidepressant effects [].

Potential Applications:

Based on the chemical structure, researchers might be interested in investigating this compound for potential applications in several areas, including:

  • Drug Discovery: The piperazine ring is a common scaffold found in many approved drugs, and researchers might explore this compound for potential activity against various diseases [].
  • Material Science: The compound's properties, such as its solubility or reactivity, could be of interest for material science research [].

The reactivity of 1-(3-Bromopropyl)-4-(3-chlorophenyl)piperazine can be attributed to the presence of the bromine and chlorine substituents on the piperazine ring. These halogens can participate in nucleophilic substitution reactions, allowing for further derivatization of the compound. For example, the bromine atom can be replaced by various nucleophiles, leading to the formation of new derivatives that may exhibit different biological activities.

The synthesis of 1-(3-Bromopropyl)-4-(3-chlorophenyl)piperazine typically involves multi-step organic reactions. A common method includes:

  • Formation of Piperazine: Starting from piperazine, a reaction with 3-bromopropyl bromide can introduce the bromopropyl group.
  • Substitution Reaction: Subsequently, a chlorination step can introduce the chlorophenyl group onto the piperazine ring.

Alternative methods may involve coupling reactions or using different halogenated precursors to achieve similar substitutions.

This compound has potential applications in medicinal chemistry and pharmacology due to its structural characteristics that may confer biological activity. It is primarily used in research settings to develop new pharmaceuticals targeting central nervous system disorders. Additionally, it may serve as an intermediate in synthesizing other biologically active compounds.

Interaction studies involving 1-(3-Bromopropyl)-4-(3-chlorophenyl)piperazine focus on its binding affinity to various receptors in the brain. Preliminary studies suggest that its structural components enable it to interact with serotonin receptors, which are crucial for regulating mood and anxiety levels. Further research is required to elucidate its full pharmacological profile and potential therapeutic effects .

Several compounds share structural similarities with 1-(3-Bromopropyl)-4-(3-chlorophenyl)piperazine, including:

  • 1-(3-Chloropropyl)-4-(3-chlorophenyl)piperazine: This compound lacks the bromine substituent but retains a similar piperazine structure.
  • 1-(4-Chlorophenyl)-piperazine: A simpler derivative that focuses on variations in phenyl substitution.
  • 1-(2-Bromobenzyl)-piperazine: This compound features a different aromatic substitution but retains the piperazine core.

Comparison Table

Compound NameKey Features
1-(3-Bromopropyl)-4-(3-chlorophenyl)piperazineBromopropyl and chlorophenyl substituents
1-(3-Chloropropyl)-4-(3-chlorophenyl)piperazineChlorinated propyl group
1-(4-Chlorophenyl)-piperazineSimplified structure without alkyl substitution
1-(2-Bromobenzyl)-piperazineDifferent aromatic substitution

Uniqueness

The uniqueness of 1-(3-Bromopropyl)-4-(3-chlorophenyl)piperazine lies in its specific combination of halogenated groups on the piperazine ring, which may impart distinct pharmacological properties compared to other similar compounds. This specificity could influence its interactions with biological targets, making it a candidate for further investigation in drug development .

XLogP3

3.6

Dates

Last modified: 04-14-2024

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